molecular formula C23H23ClN2O4S B11581297 N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B11581297
M. Wt: 459.0 g/mol
InChI Key: TZPHAYJTKXGEMA-UHFFFAOYSA-N
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Description

N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiophene ring fused with a cyclooctane ring, a furan ring, and a chlorophenoxy group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene and furan rings, followed by the introduction of the carbamoyl and chlorophenoxy groups. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide stands out due to its combination of a furan ring with a chlorophenoxy group, which imparts unique chemical and biological properties. This distinct structure differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H23ClN2O4S/c24-14-7-9-15(10-8-14)29-13-16-11-12-18(30-16)22(28)26-23-20(21(25)27)17-5-3-1-2-4-6-19(17)31-23/h7-12H,1-6,13H2,(H2,25,27)(H,26,28)

InChI Key

TZPHAYJTKXGEMA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C(=O)N

Origin of Product

United States

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